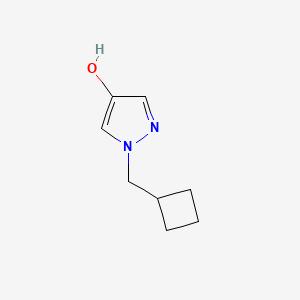

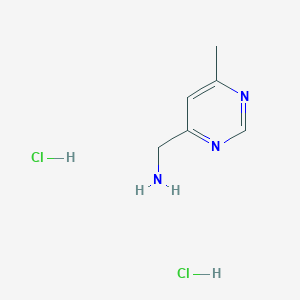

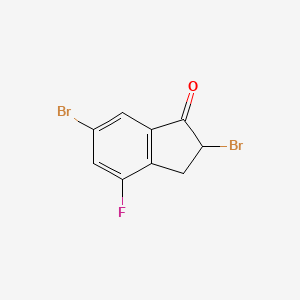

![molecular formula C9H12N4 B1435901 N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine CAS No. 2097935-20-9](/img/structure/B1435901.png)

N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine

Descripción general

Descripción

“N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine” is a compound that belongs to the imidazopyridine class . Imidazopyridines are known to play a crucial role in numerous disease conditions. They have been found to have various biological activities, including acting as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs .

Molecular Structure Analysis

The molecular structure of “N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine” consists of an imidazole ring fused with a pyridine moiety . This structural resemblance to purines has prompted biological investigations to assess their potential therapeutic significance .Aplicaciones Científicas De Investigación

1. Synthesis Methods

- A novel method for synthesizing imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, utilizing ethyl tertiary amines as carbon sources in a Cu-catalyzed aerobic oxidative environment, was reported by Rao, Mai, and Song (2017). This approach features a broad substrate scope and good functional group tolerance, offering valuable products (Rao, Mai, & Song, 2017).

- Wang et al. (2015) developed an efficient synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines through a catalyst-free process, emphasizing high regioselectivity and good yields (Wang et al., 2015).

2. Potential Biological Applications

- Research by Starrett et al. (1989) explored the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents. While these compounds did not display significant antisecretory activity, several showed promising cytoprotective properties (Starrett et al., 1989).

- Temple et al. (1987) investigated the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, initially as potential anticancer agents. However, their biological studies indicated these compounds were less active than expected (Temple et al., 1987).

3. Chemical Behavior and Properties

- Abe et al. (2010) conducted a study on ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates, observing interesting proton signal behaviors in their 1H-NMR spectra in deuteriochloroform. This provided insights into the conformational changes of these compounds (Abe et al., 2010).

Mecanismo De Acción

Target of Action

Imidazopyridine derivatives, a group to which this compound belongs, are known to interact with various targets, including gaba a receptors , NO synthases , and possibly others. These targets play crucial roles in numerous disease conditions .

Mode of Action

Imidazopyridine derivatives have been identified as no synthase inhibitors, showing high selectivity for the inducible isoform . They can also act as positive allosteric modulators of GABA A receptors .

Biochemical Pathways

Imidazopyridines can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more . They can also activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Result of Action

Imidazopyridine derivatives have been shown to inhibit microtubule assembly formation in certain cell lines , and to inhibit NO synthases .

Propiedades

IUPAC Name |

N-ethyl-3-methylimidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-3-10-9-12-7-5-4-6-11-8(7)13(9)2/h4-6H,3H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPDAEKFJPDGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1C)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

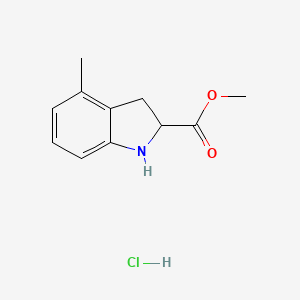

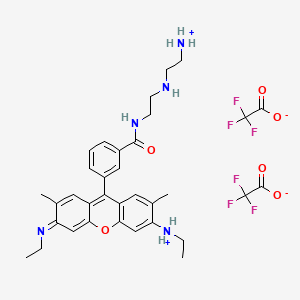

![5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435819.png)

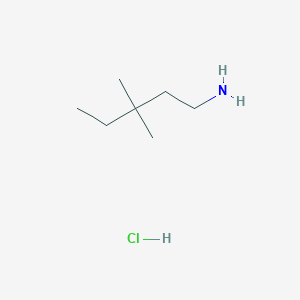

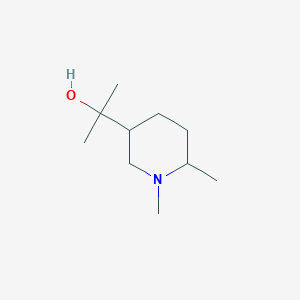

![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435825.png)

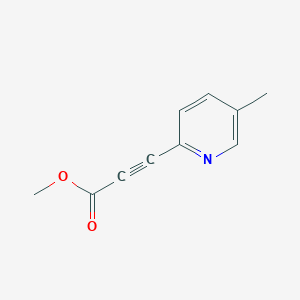

![2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one](/img/structure/B1435833.png)